molecular formula C10H9NO3 B12449741 Methyl 3-oxoindoline-2-carboxylate

Methyl 3-oxoindoline-2-carboxylate

Cat. No.: B12449741
M. Wt: 191.18 g/mol
InChI Key: SOZZOJJELGWLOD-UHFFFAOYSA-N
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Description

Methyl 3-oxoindoline-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a keto group at the 3-position and a carboxylate ester at the 2-position makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxoindoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . Another method involves the reaction of isatins with methanol in the presence of a base to form the desired ester .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohol derivatives, and more complex heterocyclic compounds .

Scientific Research Applications

Methyl 3-oxoindoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-oxoindoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • Methyl 1-acetyl-2-oxoindoline-6-carboxylate
  • Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Comparison: Methyl 3-oxoindoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,8,11H,1H3

InChI Key

SOZZOJJELGWLOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)C2=CC=CC=C2N1

Origin of Product

United States

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